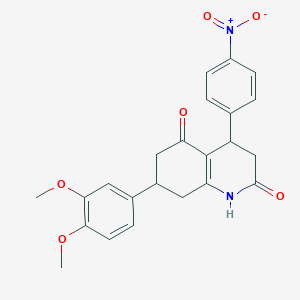![molecular formula C19H22N2O3S B4849485 N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4849485.png)
N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide
Descripción general
Descripción
N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide, also known as QNZ, is a small molecule that has been widely studied for its potential therapeutic applications. QNZ belongs to the class of quinazoline derivatives and has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. This compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been shown to have anti-viral properties against HIV-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide is its ability to selectively inhibit the NF-κB signaling pathway, which makes it a potentially useful therapeutic agent for a range of inflammatory and immune-related diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis of this compound is complex and low yielding, which can make it expensive and time-consuming to produce.
Direcciones Futuras
There are several future directions for the study of N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide. One area of research is the development of more efficient synthesis methods for this compound, which could increase the yield and reduce the cost of production. Another area of research is the investigation of this compound as a potential therapeutic agent for other diseases, such as autoimmune disorders and viral infections. Finally, the development of this compound analogs with improved solubility and bioavailability could lead to the development of more effective therapeutic agents.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, this compound has been studied for its potential anti-viral properties, specifically against HIV-1.
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-9-11-17(12-10-15)25(23,24)20(2)14-19(22)21-13-5-7-16-6-3-4-8-18(16)21/h3-4,6,8-12H,5,7,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKWKSANWWOYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4849409.png)
![1-(cyclopropylmethyl)-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4849410.png)
![N-(tert-butyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4849417.png)
![ethyl 4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoate](/img/structure/B4849421.png)
![6-({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4849422.png)
![methyl 4-(4-fluorophenyl)-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4849425.png)

![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849444.png)

![3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]propanoic acid](/img/structure/B4849478.png)
![2-{[(4-chlorobenzyl)thio]acetyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4849496.png)
![2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B4849498.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4849509.png)
